Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride: is a chemical compound with the molecular formula C6H11Cl2N3. It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride typically involves the reaction of pyrimidine-5-carbaldehyde with methylamine in the presence of a suitable acid catalyst. The reaction is carried out in a solvent such as toluene, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:
Pyridin-2-amine: This compound has a similar structure but lacks the methyl group on the pyrimidine ring.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound has an additional methyl group on the pyridine ring, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H11Cl2N3 |
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Molecular Weight |
196.07 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-7-2-6-3-8-5-9-4-6;;/h3-5,7H,2H2,1H3;2*1H |
InChI Key |
JLURZXGJSLSSIK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=CN=C1.Cl.Cl |
Origin of Product |
United States |
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